molecular formula C14H14ClNOS2 B14413575 4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one CAS No. 87696-88-6

4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one

Cat. No.: B14413575
CAS No.: 87696-88-6
M. Wt: 311.9 g/mol
InChI Key: RUINDZXVDXOASI-UHFFFAOYSA-N
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Description

4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

87696-88-6

Molecular Formula

C14H14ClNOS2

Molecular Weight

311.9 g/mol

IUPAC Name

4-(2-amino-4-chlorophenyl)sulfanyl-1-thiophen-2-ylbutan-1-one

InChI

InChI=1S/C14H14ClNOS2/c15-10-5-6-13(11(16)9-10)18-7-1-3-12(17)14-4-2-8-19-14/h2,4-6,8-9H,1,3,7,16H2

InChI Key

RUINDZXVDXOASI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CCCSC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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